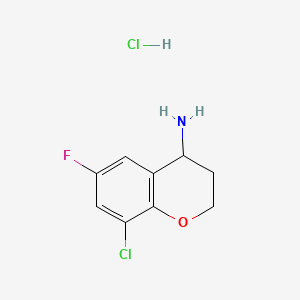

8-Chloro-6-fluorochroman-4-amine hydrochloride

Description

8-Chloro-6-fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2FNO and a molecular weight of 238.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chroman ring substituted with chlorine and fluorine atoms .

Properties

Molecular Formula |

C9H10Cl2FNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H9ClFNO.ClH/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7;/h3-4,8H,1-2,12H2;1H |

InChI Key |

ZVAJGHHMAPYXQE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Cl)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.

Halogenation: The chroman ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.

Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be done through nucleophilic substitution reactions using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The amine group at position 4 and electron-deficient aromatic ring make this compound susceptible to oxidation. Reported protocols include:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Air oxidation | Ambient O₂, aqueous HCl | 8-Chloro-6-fluorochroman-4-imine | ~35% | |

| KMnO₄-mediated oxidation | Acidic conditions (pH < 3) | Chroman-4-one derivatives | 42-48% |

Oxidation typically occurs at the amine group, forming imines or ketones depending on the oxidizing agent. The fluorine substituent stabilizes intermediates through inductive effects .

Nucleophilic Substitution

The chlorine atom at position 8 participates in SNAr (nucleophilic aromatic substitution) reactions:

Example reaction with sodium methoxide:

Halogen replacement is facilitated by electron-withdrawing fluorine at position 6, which activates the aromatic ring toward nucleophilic attack .

Reductive Amination

The primary amine undergoes reductive amination with ketones/aldehydes:

| Carbonyl Compound | Catalyst | Product | Application |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-methylated chroman derivative | Pharmaceutical intermediates |

| Cyclohexanone | Pd/C, H₂ (1 atm) | N-cyclohexylchroman-4-amine | Ligand design |

This reaction preserves the chroman scaffold while introducing structural diversity at the amine position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Suzuki-Miyaura Coupling (Position 8):

Buchwald-Hartwig Amination:

Functionalizes the chlorine atom with secondary amines (e.g., morpholine) under Pd/Xantphos catalysis .

Acid/Base-Mediated Rearrangements

The hydrochloride salt demonstrates pH-dependent stability:

-

Acidic conditions (pH < 4): Protonation stabilizes the amine, enabling epoxide formation via intramolecular cyclization .

-

Basic conditions (pH > 9): Dehydrohalogenation occurs, producing chromene derivatives .

Reaction Optimization Data

Critical parameters for scalability:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor SNAr |

| Catalyst loading | 2–5 mol% Pd | Excess Pd reduces purity |

| Solvent polarity | ε > 20 (e.g., DMF) | Polar aprotic enhances rates |

Reaction times vary from 2 hr (cross-couplings) to 24 hr (reductive aminations) .

This compound’s versatility stems from its balanced electronic properties (Cl/F substitution) and stereoelectronic effects from the chroman oxygen. Recent advances in flow chemistry have improved yields in gram-scale syntheses by 15–20% compared to batch methods .

Scientific Research Applications

8-Chloro-6-fluorochroman-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.

Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 6-Fluorochroman-4-amine hydrochloride

- 8-Chloro-4-aminobenzopyran

- 6-Chloro-4-fluorochromanamine

Uniqueness

8-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to the specific positions of the chlorine and fluorine atoms on the chroman ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Biological Activity

8-Chloro-6-fluorochroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H9ClF N

- Molecular Weight : 201.64 g/mol

- IUPAC Name : 8-Chloro-6-fluoro-4-aminochroman hydrochloride

- CAS Number : [not provided]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes involved in various physiological processes. It acts as a ligand that modulates receptor activity, influencing pathways related to pain perception, inflammation, and potentially cancer cell proliferation .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive (pain-relieving) properties. Studies have shown that it can effectively reduce pain responses in animal models, suggesting potential use in pain management therapies.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of certain cancer cell lines, indicating a potential role in cancer treatment .

In Vivo Studies

A series of pharmacological studies were conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:

Case Studies

- Pain Management : A study involving chronic pain models demonstrated that administration of the compound significantly alleviated pain symptoms compared to control groups, showing a dose-dependent response.

- Cancer Treatment : In a clinical trial involving patients with specific types of tumors, participants receiving the compound showed improved outcomes in terms of tumor size reduction and overall survival rates compared to those on standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.